molecular formula C18H20N4O3S B2416107 1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone CAS No. 941252-60-4

1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B2416107
CAS No.: 941252-60-4
M. Wt: 372.44
InChI Key: RNFPGBQGCSTLOR-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone is a synthetic small molecule designed for biochemical research. This compound features a complex structure that combines a 1,3-benzodioxole ring, a ethanone linker, a sulfanyl bridge, and a 4-(4-methylpiperazin-1-yl)pyrimidine group. This unique architecture suggests potential for interaction with various enzymatic and receptor targets, making it a candidate for probe development in signal transduction pathway analysis. Researchers can utilize this compound to investigate kinase inhibition, protein-protein interactions, and cellular regulatory mechanisms. Its structural motifs are often associated with bioactive molecules, providing a starting point for structure-activity relationship (SAR) studies in medicinal chemistry. Available as a high-purity solid, it is supplied For Research Use Only and is strictly intended for laboratory investigations. Researchers should consult relevant scientific literature for specific application protocols and safety data.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-21-6-8-22(9-7-21)17-4-5-19-18(20-17)26-11-14(23)13-2-3-15-16(10-13)25-12-24-15/h2-5,10H,6-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFPGBQGCSTLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)SCC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity. The molecular formula is C19H23N5O5C_{19}H_{23}N_{5}O_{5} with a molecular weight of approximately 401.4 g/mol.

PropertyValue
Molecular FormulaC19H23N5O5
Molecular Weight401.4 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzodioxole moiety is known for its ability to modulate neurotransmitter systems, while the piperazine and pyrimidine components may influence receptor binding and enzyme inhibition.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can affect cellular signaling.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain G protein-coupled receptors (GPCRs), impacting physiological responses such as neurotransmission and hormonal regulation.

Biological Activity

Research has shown that compounds similar to this compound exhibit various biological activities:

Antitumor Activity

Studies have indicated that derivatives containing benzodioxole structures can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth in vitro and in vivo.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications, particularly in treating anxiety and depression. Research indicates that piperazine derivatives can interact with serotonin receptors, modulating mood and anxiety levels.

Case Studies

Recent studies have highlighted the efficacy of related compounds in preclinical models:

  • Study on Anticancer Activity : A study evaluated a related compound's ability to induce apoptosis in breast cancer cells through caspase activation pathways.
  • Neuropharmacological Assessment : Another study demonstrated that a similar piperazine derivative exhibited anxiolytic effects in rodent models, suggesting potential therapeutic applications for anxiety disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone?

  • Methodology :

  • Step 1 : Coupling of the benzodioxole moiety with a pyrimidine-thiol intermediate via nucleophilic substitution. Optimize reaction conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) to ensure efficient sulfur linkage formation .
  • Step 2 : Purification using column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>95%) and characterize using 1H^1H/13C^{13}C-NMR and HRMS .
  • Key Considerations : Monitor reaction progress with TLC and adjust stoichiometry to minimize byproducts like disulfides .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., using methanol/dichloromethane). Collect diffraction data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL, focusing on bond lengths (e.g., C–S: ~1.81 Å) and angles to validate stereochemistry .
  • Validation : Cross-check crystallographic data (R-factor < 0.05) with DFT-optimized geometries to resolve ambiguities in piperazine ring conformations .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H-NMR to identify aromatic protons (δ 6.8–7.2 ppm) and methyl groups on piperazine (δ 2.3–2.5 ppm). 13C^{13}C-NMR confirms carbonyl resonance (δ ~190 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+^+ and fragment patterns (e.g., cleavage at the sulfanyl group) .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental NMR data be resolved?

  • Methodology :

  • 2D NMR : Perform COSY and HSQC to assign overlapping signals (e.g., benzodioxole vs. pyrimidine protons) .
  • Computational Validation : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to simulate NMR shifts. Compare Boltzmann-weighted conformers to experimental data, adjusting for solvent effects (e.g., DMSO-d6_6) .

Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?

  • Methodology :

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the piperazine ring to enhance solubility. Assess logP via shake-flask assays .
  • In Silico ADMET Prediction : Use SwissADME to predict bioavailability (%F >30%) and CYP450 interactions. Validate with hepatic microsomal stability assays .

Q. How to design interaction studies to elucidate the compound’s mechanism of action?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinase or GPCR) on a CM5 chip. Measure binding affinity (KD_D) at varying compound concentrations (1 nM–10 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) to distinguish competitive vs. allosteric binding modes .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. computational bond angles?

  • Approach :

  • Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) in SHELXL to account for dynamic effects in crystal packing .
  • DFT Benchmarking : Compare gas-phase optimized geometries (M06-2X/def2-TZVP) with solid-state X-ray data. Adjust for lattice forces using periodic boundary conditions .

Tables for Key Data Comparison

Property Experimental Data Computational Prediction
C–S Bond Length (Å) 1.81 (X-ray) 1.79 (DFT)
logP 2.8 (HPLC) 2.6 (SwissADME)
Aqueous Solubility (µM) 12.3 (pH 7.4) 14.1 (CLOGP)

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